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Compound of Interest

Compound Name: ETX1317 sodium

Cat. No.: B1192677

Waltham, MA - In the ongoing battle against antimicrobial resistance, the discovery and
development of novel B-lactamase inhibitors represent a critical strategy to preserve the
efficacy of existing B-lactam antibiotics. ETX1317 sodium, a potent, broad-spectrum serine [3-
lactamase inhibitor of the diazabicyclooctane (DBO) class, has emerged as a promising agent
to address the challenge of infections caused by multi-drug-resistant (MDR) Gram-negative
bacteria. Developed by Entasis Therapeutics, ETX1317 is the active component of the orally
bioavailable prodrug ETX-0282, which is currently in clinical development in combination with
the third-generation cephalosporin, cefpodoxime proxetil, for the treatment of complicated
urinary tract infections (cUTISs).

This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of
action, and in vitro activity of ETX1317 sodium, intended for researchers, scientists, and drug
development professionals.

Discovery and Rationale

The development of ETX1317 was driven by the urgent need for oral treatment options for
infections caused by MDR Enterobacterales.[1] The medicinal chemistry program at Entasis
Therapeutics focused on the discovery of a novel DBO (3-lactamase inhibitor with broad-
spectrum activity and the corresponding oral prodrug. This two-step approach aimed to identify
an active pharmaceutical ingredient (API) for intravenous administration and a corresponding
prodrug for oral delivery that would be efficiently metabolized to the active BLI. The design of
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ETX1317 was informed by prior experience with the discovery of durlobactam, another DBO
inhibitor.

Synthesis of ETX1317 Sodium

While specific, step-by-step patented synthesis protocols for ETX1317 sodium are proprietary,
the general synthetic methodologies for ETX1317 and related DBO structures involve multi-
step sequences with precise stereochemical control. The synthesis of DBO esters and their
corresponding carboxylic acids, such as ETX1317, typically originates from appropriately
substituted and enantiopure hydroxyureas.

The chemical structure of ETX1317 sodium is sodium (2R)-2-(((2S,5R)-2-carbamoyl-3-methyl-
7-0x0-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl)oxy)-2-fluoroacetate. Its prodrug, ETX-0282, is an
isopropyl ester of ETX1317. The fluoroacetate moiety in ETX1317 is a key structural feature
that distinguishes it from earlier DBO inhibitors like avibactam and durlobactam, which contain
a sulfate group and are limited to intravenous administration.[2] The esterification of the
fluoroacetate group to form ETX-0282 enhances its oral bioavailability.[2][3]

Mechanism of Action

ETX1317 is a potent inhibitor of a wide range of Ambler class A, C, and D serine (3-lactamases,
which are the primary drivers of resistance to -lactam antibiotics in Enterobacterales.[4] The
mechanism of inhibition involves the formation of a stable, covalent acyl-enzyme complex with
the catalytic serine residue in the active site of the (3-lactamase.[4] This effectively neutralizes
the enzyme's ability to hydrolyze the B-lactam ring of co-administered antibiotics.[4] Studies
have shown that ETX1317 acts as a reversible, covalent inhibitor, with a partition ratio of
approximately one, indicating that it is a highly efficient inhibitor that is not turned over by the
enzyme.[2][4]

A critical aspect of ETX1317's profile is its lack of inhibitory activity against Ambler class B
metallo-B-lactamases (MBLs).[4] This is due to the different catalytic mechanism of MBLSs,
which utilize zinc ions for B-lactam hydrolysis, in contrast to the serine-based mechanism of
class A, C, and D enzymes.[4]
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Mechanism of Action of ETX1317.

In Vitro Activity of ETX1317 Sodium

The in vitro efficacy of ETX1317 in combination with cefpodoxime has been extensively
evaluated against a large panel of clinical isolates of Enterobacterales.

Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Determination

The MIC of cefpodoxime in combination with ETX1317 was determined using the broth
microdilution method following the guidelines of the Clinical and Laboratory Standards Institute
(CLSI)).

o Preparation of Media: Cation-adjusted Mueller-Hinton broth was used as the testing medium.

» Preparation of Antimicrobial Agents: Stock solutions of cefpodoxime and ETX1317 were
prepared. Serial twofold dilutions of a fixed 1:2 ratio of cefpodoxime to ETX1317 were made
in the microdilution trays.

e Inoculum Preparation: Bacterial isolates were grown on appropriate agar plates, and
colonies were suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland
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standard. The suspension was further diluted to obtain a final inoculum concentration of
approximately 5 x 10”5 colony-forming units (CFU)/mL in the test wells.

 Incubation: The microdilution trays were incubated at 35°C for 16-20 hours in ambient air.

e MIC Reading: The MIC was defined as the lowest concentration of cefpodoxime, in the
presence of ETX1317, that completely inhibited visible bacterial growth.
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Experimental Workflow for MIC Determination.

Quantitative Data Summary

The combination of cefpodoxime with ETX1317 has demonstrated potent activity against a
broad range of 3-lactamase-producing Enterobacterales.

. . Cefpodoxime/ETX1
Organism/Enzyme Cefpodoxime

317 (1:2) MIC90 Fold Improvement
Class MIC90 (pg/mL)
(ng/mL)
ESBL-producing E.
_ >32 0.5 >64
coli
ESBL-producing K.
) >32 1 >32
pneumoniae
AmpC-producin
PP g >32 0.25 >128
Enterobacterales
KPC-producing K.
_ >32 2 >16
pneumoniae
OXA-48-producing K.
>32 1 >32

pneumoniae

Note: Data compiled from publicly available scientific presentations and publications. MIC90
represents the concentration at which 90% of isolates are inhibited.

Conclusion

ETX1317 sodium is a novel, orally bioavailable diazabicyclooctane [3-lactamase inhibitor with a
broad spectrum of activity against key serine [3-lactamases. Its discovery and development
represent a significant advancement in the pursuit of oral treatment options for infections
caused by multi-drug-resistant Gram-negative bacteria. The combination of its prodrug, ETX-
0282, with cefpodoxime proxetil holds the potential to be a valuable addition to the
antimicrobial armamentarium, addressing a critical unmet medical need. Further clinical studies
will be crucial in fully elucidating the safety and efficacy of this promising new agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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